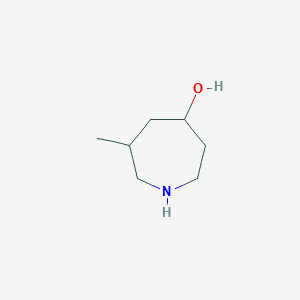
5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one is an organic compound characterized by the presence of a fluorobenzoyl group attached to a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one typically involves the reaction of 4-fluorobenzoyl chloride with dihydrofuran-2(3H)-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The dihydrofuranone ring may also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-fluorobenzoyl chloride: A precursor in the synthesis of 5-(4-fluorobenzoyl)dihydrofuran-2(3H)-one.
Dihydrofuran-2(3H)-one: The core structure of the compound.
4-fluorobenzyl alcohol: Another fluorinated benzoyl derivative with different functional properties.
Uniqueness
This compound is unique due to the combination of the fluorobenzoyl group and the dihydrofuranone ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C11H9FO3 |
|---|---|
Peso molecular |
208.18 g/mol |
Nombre IUPAC |
5-(4-fluorobenzoyl)oxolan-2-one |
InChI |
InChI=1S/C11H9FO3/c12-8-3-1-7(2-4-8)11(14)9-5-6-10(13)15-9/h1-4,9H,5-6H2 |
Clave InChI |
PDDNNINKMSWBKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC1C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
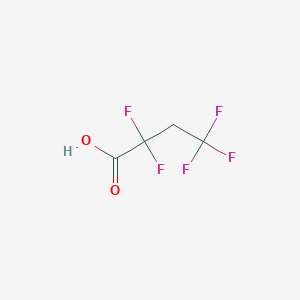
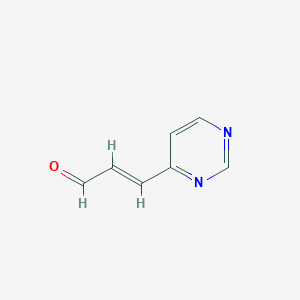
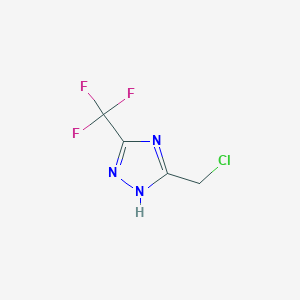
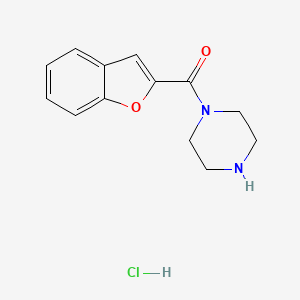
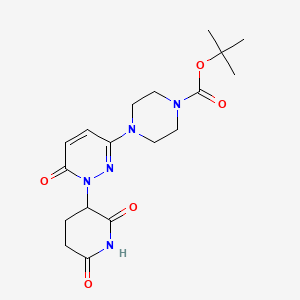
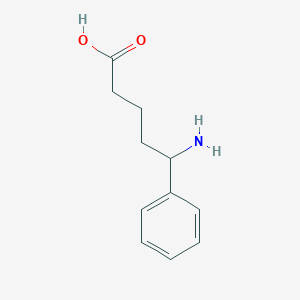


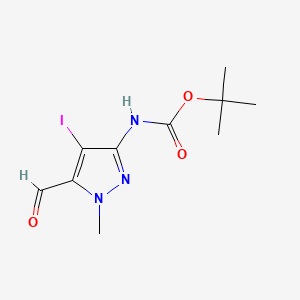
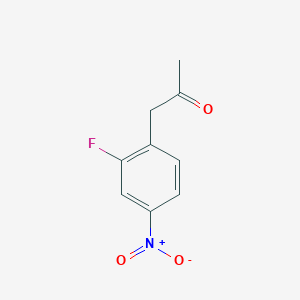
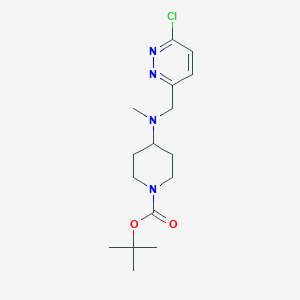
![2-Amino-2-[3-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B13559865.png)
